3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Description
3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid (MPPC) is a heterocyclic compound with the empirical formula C₉H₉N₃O₂ (Hill notation) . It features a pyrazole core substituted with a carboxylic acid group at position 5 and a 1-methylpyrrole moiety at position 2. This structure confers unique chelating properties, making it effective in solid-phase extraction (SPE) of metal ions like Mn(II) and Fe(III) from environmental and biological samples . MPPC is typically immobilized on graphene oxide (GO) to enhance adsorption capacity and selectivity, achieving recoveries of 101–104% for Mn and Fe in water matrices .
Properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-4-2-3-8(12)6-5-7(9(13)14)11-10-6/h2-5H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCWEWNWAYDITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349400 | |
| Record name | 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909858-38-4 | |
| Record name | 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Analogues in Metal Chelation
Trithiocyanuric Acid (TTC)
- Structure : Contains three thiocyanate groups.
- Application : Used for extracting Pb(II) and Cu(II) from seawater via GO functionalization .
- Comparison :
Ethylenediamine-Modified Clinoptilolite
- Structure : Zeolite functionalized with ethylenediamine.
- Application : Extracts Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Pb(II) with recoveries of 92–110% .
- Comparison: Clinoptilolite has a wider metal ion range but lower selectivity for Fe(III)/Mn(II) compared to MPPC . MPPC’s carboxylic acid group provides pH-dependent coordination, enhancing specificity under optimized conditions .
Structural Analogues in Pyrazole Carboxylic Acids
1-Methyl-1H-pyrazole-3-carboxylic Acid
- Structure : Lacks the pyrrole substituent.
- Application : Primarily used in organic synthesis (e.g., pharmaceuticals) .
- Comparison :
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid
- Structure : Phenyl substituent at position 1.
- Application: Not explicitly documented but structurally similar to MPPC.
- Similarity score: 0.81 (vs. MPPC) based on structural databases .
Performance Metrics in Environmental Analysis
Key Differentiators of MPPC
Selectivity : The pyrrole-pyrazole-carboxylic acid triad creates a rigid binding pocket for Fe(III) and Mn(II), minimizing interference from competing ions (e.g., Ca²⁺, Mg²⁺) .
Adsorption Efficiency : MPPC-GO achieves a maximum adsorption capacity of 162 ng/L for Fe(III) , outperforming TTC-GO (150 ng/L for Cu(II)) under similar conditions .
Synthetic Accessibility : MPPC is commercially available at 95% purity, ensuring reproducibility in SPE applications .
Biological Activity
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 909858-38-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties, as well as its synthesis and structure-activity relationships (SAR).
The molecular formula of this compound is with a molecular weight of 191.19 g/mol. The compound features a pyrazole ring and a carboxylic acid functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| CAS Number | 909858-38-4 |
| LogP | 1.95 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the pyrazole structure. Various synthetic pathways have been explored, emphasizing the efficiency and yield of the final product.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) cells. The compound exhibited a reduction in cell viability, indicating its potential as an anticancer agent.
Case Study: Anticancer Efficacy
In a study comparing various derivatives, this compound showed promising results:
- Cell Line : A549 (human lung adenocarcinoma)
- Concentration Tested : 100 µM
- Viability Reduction : Approximately 66% post-treatment viability compared to control.
This indicates that structural modifications can enhance the anticancer activity, suggesting that further SAR studies are warranted to optimize efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed against multidrug-resistant strains of bacteria. Notably, it was tested against Staphylococcus aureus and other Gram-positive pathogens.
Findings on Antimicrobial Efficacy
The antimicrobial activity was evaluated through minimum inhibitory concentration (MIC) assays:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Methicillin-resistant S. aureus | >64 | No significant activity |
| Vancomycin-intermediate S. aureus | >64 | No significant activity |
These results suggest that while the compound shows promise in anticancer applications, its antimicrobial effects may be limited against certain resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the pyrrole and pyrazole moieties can significantly alter potency:
- Pyrrole Substituents : Variations in the methyl group on the pyrrole ring can enhance or diminish activity.
- Pyrazole Modifications : Changes in substituents on the pyrazole ring also impact biological efficacy, particularly in anticancer applications.
Summary of SAR Insights
The following insights were drawn from SAR studies:
- Substituent Effects : Electron-donating groups on the pyrazole ring increase anticancer activity.
- Hydrophobic Interactions : Enhanced hydrophobicity correlates with improved binding affinity to cancer cell targets.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted hydrazines and β-keto esters) under reflux in polar aprotic solvents like DMF or DCM. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids and aryl halides may introduce the pyrrole moiety (as demonstrated for analogous pyrazole derivatives in and ). Optimization involves adjusting catalyst loadings (e.g., Pd(PPh₃)₄ at 5 mol%), reaction temperature (80–100°C), and stoichiometric ratios of coupling reagents like Oxyma (5 eq.) . Purification via column chromatography or recrystallization improves yield (reported up to 85% for similar compounds) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. Peaks near δ 12.5 ppm (COOH) and δ 2.5 ppm (N-CH₃) are diagnostic .
- IR Spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad O-H; 1680–1720 cm⁻¹, C=O) and pyrazole/pyrrole rings (C-N at 1350–1450 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., pyrazole-pyrrole torsion angles of ~15° observed in analogous structures) .
Q. How can researchers screen the biological activity of this compound against enzyme targets?
- Methodological Answer : Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity (Kd) with targets like kinases or receptors. For anti-inflammatory studies, monitor COX-2 inhibition via ELISA (IC₅₀ values). Dose-response curves (0.1–100 µM) in cell cultures (e.g., RAW 264.7 macrophages) assess cytotoxicity (MTT assay) .
Advanced Research Questions
Q. What computational strategies predict the electronic and steric properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. Molecular docking (AutoDock Vina) evaluates binding poses with proteins (e.g., EGFR kinase), while MD simulations (AMBER) assess stability over 100 ns trajectories .
Q. How can researchers address contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism (pyrazole NH vs. COOH proton exchange) or solvent effects. Use deuterated solvents with controlled pH and variable-temperature NMR to isolate tautomeric forms. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±0.001 Da) .
Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?
- Methodological Answer : Protect the carboxylic acid group (e.g., methyl ester formation via SOCl₂/MeOH) before introducing substituents. For regioselective N-alkylation, use phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/CH₂Cl₂). Monitor reactions via TLC and quench intermediates with aqueous NaHCO₃ to prevent over-alkylation .
Q. How do steric and electronic effects of the 1-methylpyrrole substituent influence reactivity?
- Methodological Answer : The methyl group on the pyrrole ring increases steric hindrance, reducing nucleophilic aromatic substitution (NAS) rates at the pyrazole C-4 position. Electron-donating effects from the pyrrole nitrogen stabilize electrophilic intermediates in Friedel-Crafts reactions. Comparative studies with des-methyl analogs show a 30% decrease in reaction efficiency for bulky substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
